Home > Products > Screening Compounds P61499 > glucagon receptor antagonists-1
glucagon receptor antagonists-1 -

glucagon receptor antagonists-1

Catalog Number: EVT-1689842
CAS Number:
Molecular Formula: C29H34FNO2
Molecular Weight: 447.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Glucagon receptor antagonists have been synthesized and studied extensively in various research settings. Notable studies include those conducted by the Unger lab, which demonstrated the potential of glucagon receptor antagonists to suppress hyperglycemia in murine models of diabetes . Other studies have focused on specific compounds, such as monoclonal antibodies targeting the glucagon receptor, which have shown promise in elevating glucagon-like peptide-1 levels and improving glucose tolerance .

Classification

Glucagon receptor antagonists can be classified into several categories based on their chemical structure and mechanism of action:

  • Peptide-based antagonists: These are derived from modifications of the glucagon molecule itself.
  • Small molecule antagonists: These include various synthetic compounds designed to inhibit glucagon receptor activity through non-peptide interactions.
  • Monoclonal antibodies: These biologics specifically target and block the glucagon receptor.
Synthesis Analysis

Methods

The synthesis of glucagon receptor antagonists typically involves several key methodologies:

  1. Chemical Synthesis: This includes traditional organic synthesis techniques such as condensation reactions and modifications of existing compounds to enhance their efficacy as antagonists. For example, biphenylsulfonamide derivatives have been synthesized to evaluate their inhibitory effects on glucagon-induced glucose production .
  2. Peptide Synthesis: Peptide-based antagonists are often synthesized using solid-phase peptide synthesis methods that allow for precise control over amino acid sequences.
  3. High-Throughput Screening: This method is employed to rapidly evaluate large libraries of compounds for potential antagonist activity against the glucagon receptor.

Technical Details

The synthesis often requires optimization of reaction conditions, including temperature, solvent choice, and catalysts. For instance, one study highlighted the use of Rh-catalyzed reactions to produce intermediates that could be further modified into active glucagon receptor antagonists .

Molecular Structure Analysis

Structure

The molecular structure of glucagon receptor antagonists varies widely depending on their classification. Small molecule antagonists typically feature a core structure that allows for interaction with the glucagon receptor's binding site. For example, certain biphenylsulfonamide derivatives exhibit structural features conducive to blocking glucagon signaling pathways .

Data

Crystallographic studies and molecular modeling techniques are often employed to elucidate the three-dimensional structures of these compounds and their interactions with the glucagon receptor. Data from these analyses can inform modifications that enhance binding affinity and specificity.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing glucagon receptor antagonists include:

  • Hydrogenation: Used to reduce double bonds in precursor molecules.
  • Condensation Reactions: Essential for forming amide bonds between different molecular fragments.
  • Hydrolysis: Employed to convert esters into acids or other functional groups necessary for biological activity.

Technical Details

For instance, one method described involves the alkaline hydrolysis of a precursor compound followed by condensation with an amino acid to yield a potent antagonist . Reaction conditions must be carefully controlled to maximize yield and minimize by-products.

Mechanism of Action

Process

Glucagon receptor antagonists exert their effects primarily by blocking the binding of glucagon to its receptor on hepatocytes. This inhibition leads to a decrease in hepatic glucose production and an increase in insulin sensitivity.

Data

Research indicates that blocking glucagon signaling not only reduces blood glucose levels but also enhances the secretion of glucagon-like peptide-1 from intestinal L-cells, which further aids in glycemic control . This dual mechanism highlights the potential for these antagonists in diabetes therapy.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of glucagon receptor antagonists can vary widely but typically include:

  • Molecular Weight: Generally low for small molecules but higher for peptide-based drugs.
  • Solubility: Many small molecule antagonists are designed to be soluble in aqueous solutions for ease of administration.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with biological targets, and metabolic pathways following administration. Studies have shown that certain small molecule antagonists exhibit favorable pharmacokinetic profiles, enhancing their therapeutic potential .

Applications

Scientific Uses

Glucagon receptor antagonists have significant applications in:

  • Diabetes Management: They are primarily investigated for their ability to control blood sugar levels in type 2 diabetes patients.
  • Research Tools: These compounds serve as valuable tools in metabolic research, helping scientists understand glucagon's role in glucose homeostasis.
  • Drug Development: Ongoing research aims to develop more effective formulations and delivery methods for these antagonists, potentially leading to new therapies for metabolic disorders.
Introduction to Glucagon Receptor Antagonism in Diabetes Pathophysiology

Role of Glucagon in Glucose Homeostasis and Hyperglycemia

Glucagon, a 29-amino-acid peptide secreted by pancreatic α-cells, maintains euglycemia during fasting by activating hepatic GCGR—a class B G protein-coupled receptor (GPCR) [5] [8]. Receptor binding triggers Gαs-mediated cAMP production, upregulating rate-limiting gluconeogenic enzymes (PEPCK, glucose-6-phosphatase) and activating glycogen phosphorylase [1] [3]. Under physiological conditions, insulin suppresses glucagon secretion, maintaining a balanced insulin:glucagon ratio critical for glucose stability [4].

In diabetes, this balance is disrupted: α-cells exhibit impaired glucose sensing and reduced insulin-mediated suppression, causing pathological hyperglucagonemia [4] [6]. Studies show glucagon levels rise up to 30% in T2D and >100% in ketosis-prone T1D [2]. This excess glucagon activity accounts for >50% of fasting hyperglycemia through unrestrained hepatic glucose output—demonstrated when somatostatin-mediated glucagon suppression normalized glycemia in insulin-deficient animals [1] [4]. Notably, glucagon’s actions extend beyond glucose metabolism to include amino acid catabolism and lipid regulation, though hepatic glucose production remains its primary diabetogenic mechanism [1] [3].

Theoretical Frameworks for Glucagon Receptor Antagonism

Bihormonal Dysregulation Hypothesis in Diabetes

Proposed by Unger and colleagues in 1975, this theory posits that diabetes results from combined defects in insulin and glucagon secretion [6]. Insulin deficiency alone cannot explain hyperglycemia, as evidenced by streptozotocin-treated mice lacking GCGR that remain normoglycemic despite profound hypoinsulinemia [4]. Conversely, glucagon suppression in insulin-deficient models corrects hyperglycemia without exogenous insulin [2] [6]. The hypothesis attributes specific metabolic defects to each hormone:

  • Insulin deficiency: Increased lipolysis, proteolysis, reduced glucose utilization
  • Glucagon excess: Uncontrolled glycogenolysis, gluconeogenesis, ketogenesis [6]

This framework establishes glucagon as a necessary co-factor in diabetic hyperglycemia, providing the rationale for dual insulin-glucagon targeting [4] [6].

Glucagonocentric Theory of Diabetic Hyperglycemia

An extension of bihormonal theory, the glucagonocentric model asserts that glucagon excess is the primary driver of hyperglycemia, even in insulin-deficient states [4] [6]. Key evidence includes:

  • Hyperglucagonemia precedes hyperglycemia in diabetes progression [4]
  • Anti-insulin serum perfusion in normal pancreata increases glucagon >150%, inducing acute diabetes-like hyperglycemia [6]
  • Global GCGR knockout (Gcgr-/-) mice resist streptozotocin-induced diabetes despite β-cell destruction [4]

Table 1: Comparison of Diabetes Pathogenesis Theories

TheoryCore MechanismKey EvidenceTherapeutic Implication
BihormonalInsulin deficiency + glucagon excessGlucagon suppression normalizes glycemia in insulin-deficient animals [6]Combined insulin and glucagon targeting
GlucagonocentricGlucagon excess as primary driverGcgr-/- mice avoid diabetes post-β-cell destruction [4]Glucagon suppression as primary intervention

The theory suggests GCGR blockade could suffice to control hyperglycemia regardless of insulin status, though residual β-cell function may be required for full efficacy [4] [6].

Evolution of Glucagon Receptor Antagonists (GRAs) as Therapeutic Agents

Historical Shift from Peptide-Based to Small-Molecule Antagonists

Early GRA development relied on peptide-based inhibitors:

  • Peptide antagonists: Modified glucagon analogs (e.g., des-His1-[Glu9]glucagon) with suboptimal pharmacokinetics and injectable-only administration [5] [7]
  • Monoclonal antibodies: High-affinity anti-GCGR antibodies (e.g., REMD 477) showing potent glucose-lowering but poor oral bioavailability and immunogenicity risks [3]

The discovery of GCGR's 7-transmembrane crystal structure in 2015 enabled rational design of non-peptide antagonists [5]. Small-molecule GRAs (<500 Da) offer advantages:

  • Oral bioavailability enabling chronic therapy
  • Allosteric or competitive binding to transmembrane domains
  • Tunable receptor selectivity and pharmacokinetic profiles [5] [7]

This shift marked a transition from proof-of-concept agents to clinically viable drugs [4] [7].

Key Milestones in GRA Development

Properties

Product Name

glucagon receptor antagonists-1

IUPAC Name

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol

Molecular Formula

C29H34FNO2

Molecular Weight

447.6 g/mol

InChI

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+

InChI Key

HERVQUFQZXZOBU-YRNVUSSQSA-N

SMILES

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Canonical SMILES

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Isomeric SMILES

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.